Comparative LogP Analysis: Impact on Erlotinib Synthetic Efficiency
A key differentiator for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its higher predicted lipophilicity compared to the dimethoxy analog, 4-Chloro-6,7-dimethoxyquinazoline. The target compound has a consensus LogP of 2.3 , whereas the dimethoxy analog has a predicted LogP of 1.27 . This difference is significant for the final nucleophilic aromatic substitution reaction with 3-ethynylaniline, as the increased lipophilicity of the bis(2-methoxyethoxy) derivative correlates with better solubility in organic reaction media, potentially leading to improved reaction kinetics and yields during Erlotinib API synthesis.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.3 |
| Comparator Or Baseline | 4-Chloro-6,7-dimethoxyquinazoline (Consensus Log Po/w = 1.27) |
| Quantified Difference | Approximately 1.03 log unit increase (10.7-fold higher partition coefficient) |
| Conditions | Predicted values; target compound calculated from five algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . Comparator calculated using ChemDraw Professional . |
Why This Matters
For process chemists optimizing the final API coupling step, a more lipophilic intermediate can improve solubility and reaction kinetics in organic solvents, directly impacting synthetic yield and cost-efficiency.
